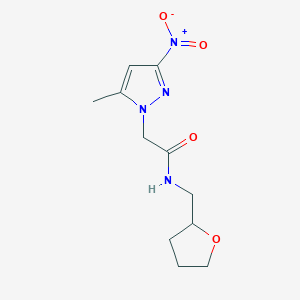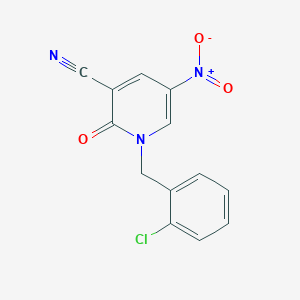![molecular formula C21H24N4O2S B11066463 N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B11066463.png)
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[45]decane-8-carbothioamide is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often require controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1,3-bis(2-methylpropyl)-2-oxo-1,4,8-triazaspiro[4.5]decane-8-carbothioamide
- N-(5-chloro-2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Uniqueness
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide is unique due to its specific spiro structure and the presence of both methoxyphenyl and phenyl groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide |
InChI |
InChI=1S/C21H24N4O2S/c1-27-18-9-7-16(8-10-18)23-20(28)24-13-11-21(12-14-24)19(26)22-15-25(21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,26)(H,23,28) |
InChI Key |
JRPXHTVCWQSYTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11066386.png)
![4-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066393.png)
![6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11066400.png)
![3-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)propanoic acid](/img/structure/B11066402.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11066416.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B11066423.png)
![2-Methyl-3-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}quinoxaline](/img/structure/B11066431.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11066445.png)
![ethyl 4-{5-[1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(methylamino)propan-2-yl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11066448.png)
![N,N'-[(2-nitrophenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11066456.png)

![6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11066472.png)
